molecular formula C8H10ClNO B8355927 4-Chloro-3-ethyl-2-methylpyridine 1-oxide

4-Chloro-3-ethyl-2-methylpyridine 1-oxide

Cat. No. B8355927
M. Wt: 171.62 g/mol
InChI Key: WGGUOTHEWAQOMO-UHFFFAOYSA-N
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Patent
US07425634B2

Procedure details

First, 3-ethyl-2-methyl-4-nitropyridine 1-oxide (3.37 g, 18.5 mmol) was added to acetyl chloride (20 ml, 281 mmol) in a nitrogen atmosphere at −30° C. The mixture was stirred at −30 to 0° C. for 3 hours. After the reaction mixture was concentrated, the residue was partitioned by chloroform and a saturated aqueous sodium hydrogen carbonate solution. After insoluble substance was removed by filtration, the aqueous layer was extracted twice with chloroform. The organic layers were combined and dried over anhydrous magnesium sulfate, filtrated and concentrated. The residue was purified by silica gel column chromatography (NH silica gel: 100 g, elution solvent: heptane, heptane/ethyl acetate=50/50) to obtain the title compound (2.10 g, yield: 66.1%) as a yellow oil.
Name
3-ethyl-2-methyl-4-nitropyridine 1-oxide
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
66.1%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4]([CH3:13])=[N+:5]([O-:12])[CH:6]=[CH:7][C:8]=1[N+]([O-])=O)[CH3:2].C([Cl:17])(=O)C>>[Cl:17][C:8]1[CH:7]=[CH:6][N+:5]([O-:12])=[C:4]([CH3:13])[C:3]=1[CH2:1][CH3:2]

Inputs

Step One
Name
3-ethyl-2-methyl-4-nitropyridine 1-oxide
Quantity
3.37 g
Type
reactant
Smiles
C(C)C=1C(=[N+](C=CC1[N+](=O)[O-])[O-])C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 (± 15) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −30 to 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned by chloroform
CUSTOM
Type
CUSTOM
Details
After insoluble substance was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (NH silica gel: 100 g, elution solvent: heptane, heptane/ethyl acetate=50/50)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C(=[N+](C=C1)[O-])C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 66.1%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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